molecular formula C7H15F2N B1492645 4,4-difluoro-N,2,2-trimethylbutan-1-amine CAS No. 1936341-17-1

4,4-difluoro-N,2,2-trimethylbutan-1-amine

Cat. No. B1492645
CAS RN: 1936341-17-1
M. Wt: 151.2 g/mol
InChI Key: LPNBOWUVKKXKCU-UHFFFAOYSA-N
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Description

“4,4-difluoro-N,2,2-trimethylbutan-1-amine” is a chemical compound with the molecular formula C7H15F2N . It has a molecular weight of 151.2 .


Molecular Structure Analysis

The molecular structure of “4,4-difluoro-N,2,2-trimethylbutan-1-amine” consists of a butan-1-amine backbone with two fluorine atoms attached to the fourth carbon atom and three methyl groups attached to the second carbon atom .


Physical And Chemical Properties Analysis

The boiling point of “4,4-difluoro-N,2,2-trimethylbutan-1-amine” is predicted to be 138.6±35.0 °C and its density is predicted to be 0.920±0.06 g/cm3 . Its pKa value is predicted to be 10.26±0.30 .

Scientific Research Applications

Complex Formation and Interactions

  • A study on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including trimethylamines, investigated their hydrogen bonding and homoconjugated cation formation. The research revealed the equilibrium between free molecules and complexes in aprotic solvents, highlighting the role of NH⋯N hydrogen bonds and the appearance of NHN+ homoconjugated cations (Castaneda et al., 2001).

Catalysis and Synthesis

  • The catalytic alkylation of isobutane with butene using triflic acid and trifluoroethanol was systematically explored, achieving high selectivity and a high research octane number. This study showcases the use of fluorinated compounds in enhancing catalytic processes (Ren et al., 2012).
  • Research on the asymmetric synthesis of α-branched amines via Rh(III)-catalyzed C–H bond functionalization demonstrated a novel approach to creating enantiomerically enriched amine hydrochlorides, highlighting the utility of fluorinated compounds in asymmetric synthesis (Wangweerawong et al., 2014).

Surface Modification and Materials Science

  • A study on the synthesis and rapid characterization of amine-functionalized silica explored methods for preparing research-grade colloidal silica with amino groups, demonstrating the utility of fluorinated compounds in materials science for surface modification (Soto-Cantu et al., 2012).

Environmental Applications

  • The separation of amine-insoluble species by flotation with nano and microbubbles investigated the removal of decyl-trimethyl-ether-amine from water, demonstrating the environmental application of fluorinated amines in treating contaminated water (Calgaroto et al., 2016).

properties

IUPAC Name

4,4-difluoro-N,2,2-trimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F2N/c1-7(2,5-10-3)4-6(8)9/h6,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNBOWUVKKXKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)F)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-difluoro-N,2,2-trimethylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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